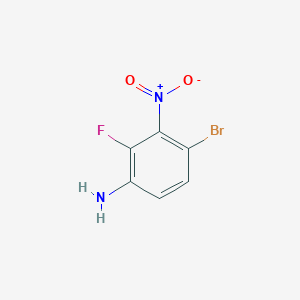

4-Bromo-2-fluoro-3-nitroaniline

CAS No.:

Cat. No.: VC15756369

Molecular Formula: C6H4BrFN2O2

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrFN2O2 |

|---|---|

| Molecular Weight | 235.01 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-3-nitroaniline |

| Standard InChI | InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2 |

| Standard InChI Key | YAJRHRYCQRXLRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-fluoro-3-nitroaniline belongs to the class of halogenated aromatic amines, characterized by a benzene ring substituted with bromine (Br), fluorine (F), nitro (NO₂), and amine (NH₂) groups. The systematic IUPAC name derives from the positional numbering of substituents: bromine at position 4, fluorine at position 2, and nitro at position 3. Its molecular formula is C₆H₄BrFN₂O₂, with a molecular weight of 235.01 g/mol .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| CAS Number | Not formally assigned |

| Density (predicted) | ~1.89–1.92 g/cm³ |

| Boiling Point | ~320–325°C (extrapolated) |

The electron-withdrawing nitro and halogen groups induce significant electronic effects, influencing reactivity in substitution and coupling reactions. The amine group, though deactivated by adjacent substituents, remains a site for further functionalization.

Synthetic Routes and Reaction Mechanisms

Diazotization and Halogenation Strategies

The synthesis of halogenated nitroanilines typically involves sequential nitration, halogenation, and reduction steps. A patent by ABBOTT LABORATORIES outlines a pathway for 4-bromo-3-fluoro-2-nitroaniline, which can be adapted for the target compound:

-

Nitration of 4-bromo-2-fluoroaniline: Treatment with nitric acid (HNO₃) in sulfuric acid introduces the nitro group at position 3.

-

Diazotization and Bromination: Diazotization of the amine group with sodium nitrite (NaNO₂) followed by reaction with cuprous bromide (CuBr) yields the brominated product .

Alternative Pathways

A method described in Chinese Patent CN1157812A for 2-fluoro-4-bromotoluene suggests that bromination under UV light (λ > 300 nm) could be applied to nitroaniline derivatives. For 4-bromo-2-fluoro-3-nitroaniline, bromine (Br₂) in a chlorinated solvent (e.g., CCl₄) at 160–180°C may facilitate selective bromination .

Physicochemical Properties

Thermal Stability and Solubility

Extrapolating from analogs like 4-bromo-3-fluoro-2-nitroaniline , the compound is expected to exhibit:

-

Melting Point: Decomposes before melting due to nitro group instability.

-

Solubility: Low solubility in water (<0.1 g/L at 25°C), moderate in polar aprotic solvents (e.g., DMF, DMSO).

Table 2: Predicted Physical Properties

Applications in Industrial Chemistry

Pharmaceutical Intermediates

Nitroanilines serve as precursors to benzodiazepines and antiviral agents. The fluorine and bromine substituents enhance bioavailability and binding affinity in drug candidates .

Agrochemical Development

Halogenated nitroanilines are intermediates in herbicides and fungicides. The nitro group facilitates redox reactions essential for pesticidal activity .

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Use personal protective equipment (PPE) |

| H315 | Causes skin irritation | Avoid skin contact |

| H319 | Causes eye irritation | Wear safety goggles |

Regulatory Compliance

The compound falls under HS Code 2921420090 (amino-naphthols and other amino-phenols) . Proper disposal requires coordination with licensed waste management services to mitigate environmental release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume